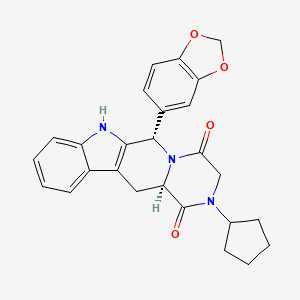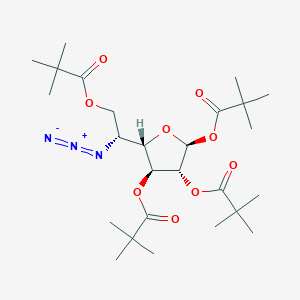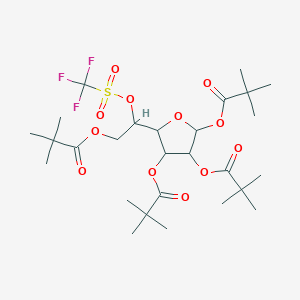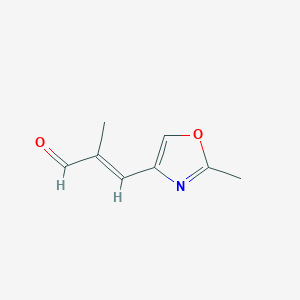
N-Boc-Desmethyl-CIMBI-36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-Desmethyl-CIMBI-36 is a chemical compound that has garnered interest in scientific research due to its potential applications in neurochemical studies and its role as a precursor in the synthesis of radioligands for positron emission tomography (PET) imaging. This compound is particularly significant in the study of serotonin 2A receptors (5-HT2A), which are implicated in various neuropsychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-Desmethyl-CIMBI-36 typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) protection. This process can be achieved through various methods, including:
Ultrasound Irradiation: A green and simple approach where the N-Boc protection is achieved under ultrasound irradiation without the need for catalysts.
Heterogeneous Conditions: Using di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol, which allows for easy separation and reuse of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of Boc protection and deprotection are widely applied in pharmaceutical manufacturing. Continuous flow reactors with solid acid catalysts, such as H-BEA zeolite, are used to achieve high yields and efficiency in the production of Boc-protected amines .
Types of Reactions:
Deprotection: The primary reaction involving this compound is the removal of the Boc protecting group.
Common Reagents and Conditions:
Deprotection Reagents: Solid Brønsted acid catalysts, such as H-BEA zeolite, are commonly used for the deprotection of Boc groups.
Major Products:
Desmethyl-CIMBI-36: The major product formed from the deprotection of this compound is Desmethyl-CIMBI-36, which can be further utilized in various chemical and biological studies.
科学的研究の応用
N-Boc-Desmethyl-CIMBI-36 has several applications in scientific research:
Neurochemical Studies: It is used as a precursor in the synthesis of radioligands for PET imaging, specifically targeting serotonin 2A receptors.
Pharmacological Research: The compound is valuable in studying the pharmacokinetics and pharmacodynamics of serotonin receptor agonists and antagonists.
Drug Development: It serves as a key intermediate in the development of new therapeutic agents for neuropsychiatric disorders.
作用機序
N-Boc-Desmethyl-CIMBI-36 itself does not have a direct mechanism of action but serves as a precursor to compounds like [11C]Cimbi-36, which acts as an agonist at serotonin 2A receptors. The binding of [11C]Cimbi-36 to these receptors allows for the visualization and quantification of receptor distribution and activity in the brain using PET imaging . This helps in understanding the role of serotonin in various neuropsychiatric conditions.
類似化合物との比較
[11C]Cimbi-36: A radiolabeled version used for PET imaging of serotonin 2A receptors.
25B-NBOMe: A non-labeled form used recreationally, which can lead to severe adverse effects.
Uniqueness: N-Boc-Desmethyl-CIMBI-36 is unique due to its role as a precursor in the synthesis of radioligands for PET imaging. Its ability to be efficiently deprotected and converted into active compounds like [11C]Cimbi-36 makes it valuable in neurochemical research and drug development.
特性
CAS番号 |
1404305-57-2 |
|---|---|
分子式 |
C22H28BrNO5 |
分子量 |
466.37 |
純度 |
>98% |
同義語 |
tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)



